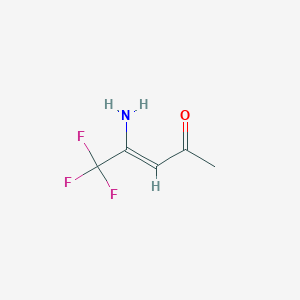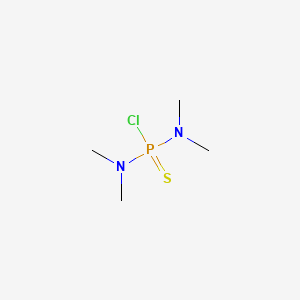
Phosphorodiamidothioic chloride, tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidothioic chloride, tetramethyl- is a chemical compound with the molecular formula C₄H₁₂ClN₂PS. It is also known by other names such as tetramethylphosphorodiamidothioic chloride and bis(dimethylamino)phosphinothioic chloride . This compound is characterized by the presence of phosphorus, sulfur, chlorine, and nitrogen atoms, making it a versatile reagent in various chemical reactions.
Preparation Methods
Phosphorodiamidothioic chloride, tetramethyl- can be synthesized through several methods. One common synthetic route involves the reaction of tetramethylphosphorodiamidic chloride with sulfur. The reaction conditions typically include the use of a solvent such as dichloromethane and a temperature range of 0-5°C . Industrial production methods may involve larger-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorodiamidothioic chloride, tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphorothioates.
Oxidation and Reduction: The compound can be oxidized to form phosphorodiamidic acid derivatives or reduced to form phosphine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorodiamidic acid and hydrochloric acid.
Common reagents used in these reactions include sulfur, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodiamidothioic chloride, tetramethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorodiamidothioic chloride, tetramethyl- involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophiles, leading to the formation of various phosphorylated products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Phosphorodiamidothioic chloride, tetramethyl- can be compared with other similar compounds such as:
Tetramethylphosphorodiamidic chloride: This compound lacks the sulfur atom present in phosphorodiamidothioic chloride, tetramethyl-, making it less versatile in certain reactions.
Tetramethylurea: While structurally different, tetramethylurea shares some similar reactivity patterns, particularly in substitution reactions.
Phosphorodiamidothioic chloride, tetramethyl- is unique due to its combination of phosphorus, sulfur, and chlorine atoms, which provide it with distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
N-[chloro(dimethylamino)phosphinothioyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClN2PS/c1-6(2)8(5,9)7(3)4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAZTLZRVPHQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=S)(N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN2PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190768 |
Source


|
| Record name | Phosphorodiamidothioic chloride, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3732-81-8 |
Source


|
| Record name | Phosphorodiamidothioic chloride, tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodiamidothioic chloride, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
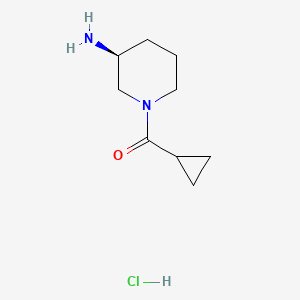
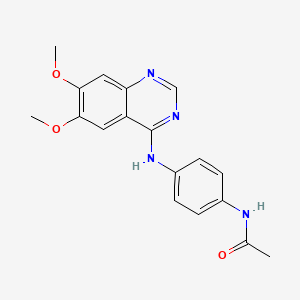
![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)





![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
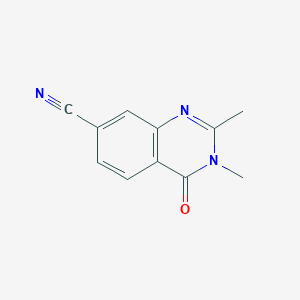
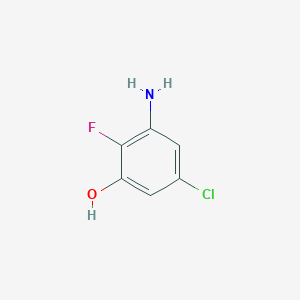
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
